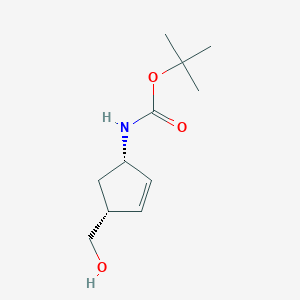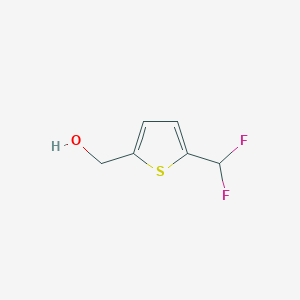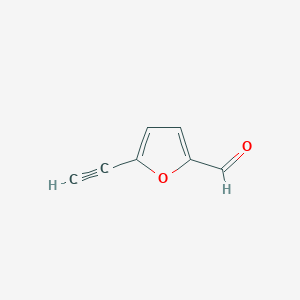
5-Ethynylfuran-2-carbaldehyde
Vue d'ensemble
Description
5-Ethynylfuran-2-carbaldehyde is an organic compound with the molecular formula C7H4O2 and a molecular weight of 120.11 g/mol It is a derivative of furan, a heterocyclic aromatic compound, and features an ethynyl group attached to the furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Ethynylfuran-2-carbaldehyde involves the reaction of 5-((trimethylsilyl)ethynyl)furan-2-carbaldehyde with potassium carbonate in methanol. The reaction is carried out under stirring for 2 hours, followed by rotary evaporation to dryness. The mixture is then extracted with ethyl acetate and water, and the organic phase is dried over anhydrous sodium sulfate. This process yields a yellow solid with a high yield of 98% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic route mentioned above can be scaled up for industrial applications. The use of common reagents and straightforward reaction conditions makes this method suitable for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethynylfuran-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The ethynyl group can participate in substitution reactions, such as nucleophilic addition.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like organolithium compounds and Grignard reagents can be used for nucleophilic addition reactions.
Major Products Formed
Oxidation: 5-Ethynylfuran-2-carboxylic acid.
Reduction: 5-Ethynylfuran-2-methanol.
Substitution: Various substituted furan derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
5-Ethynylfuran-2-carbaldehyde has several applications in scientific research, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Medicinal Chemistry: It is investigated for its potential use in the synthesis of pharmaceutical compounds.
Biological Research: It is used as a probe in biochemical studies to investigate enzyme mechanisms and interactions.
Mécanisme D'action
The mechanism of action of 5-Ethynylfuran-2-carbaldehyde depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with enzymes and other biomolecules through its aldehyde and ethynyl functional groups, leading to the formation of covalent adducts or other modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Furfural: An aldehyde derivative of furan, commonly used in the production of resins and as a solvent.
5-Hydroxymethylfurfural: A furan derivative with a hydroxymethyl group, used as a platform chemical for the production of bio-based materials.
2,5-Furandicarboxylic Acid: A dicarboxylic acid derivative of furan, used in the production of bio-based polymers.
Uniqueness
5-Ethynylfuran-2-carbaldehyde is unique due to the presence of the ethynyl group, which imparts distinct reactivity compared to other furan derivatives. This makes it a valuable intermediate in organic synthesis and materials science, offering opportunities for the development of novel compounds and materials.
Propriétés
IUPAC Name |
5-ethynylfuran-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4O2/c1-2-6-3-4-7(5-8)9-6/h1,3-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKRAHZOHLVTTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(O1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


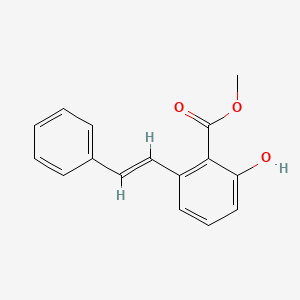
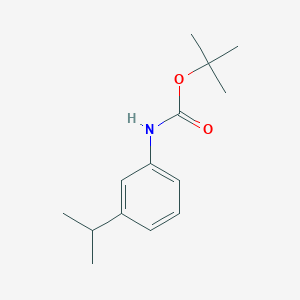
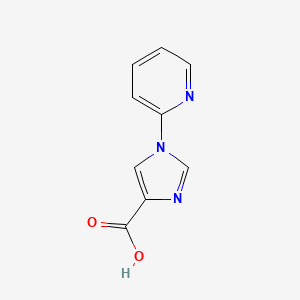
![Tert-butyl 2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B3105332.png)
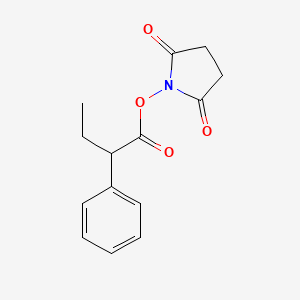
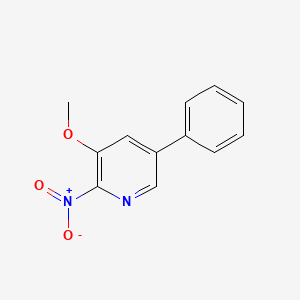
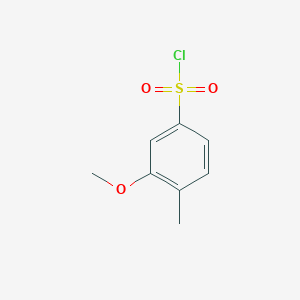

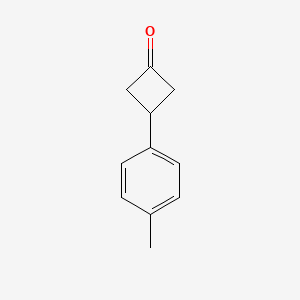
![Silane, tris(1-methylethyl)[(1-phenylethenyl)oxy]-](/img/structure/B3105354.png)
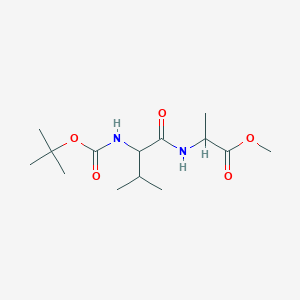
![Thiazolo[3,2-a]indole-9-carboxylic acid](/img/structure/B3105362.png)
